![molecular formula C12H8ClN3 B1359306 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 91331-36-1](/img/structure/B1359306.png)
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a phenyl group at the 2-position
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1) . These enzymes play a crucial role in cell division, death, and tumor formation processes .
Mode of Action
this compound inhibits the activity of JAKs and PDK1 . This interference disrupts the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell .
Biochemical Pathways
The disruption of the JAK-STAT signaling pathway by this compound may lead to a variety of diseases affecting the immune system . This compound’s action on the pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division and death processes, and potentially the prevention of tumor formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine interacts with several kinases, including Janus kinase (JAK) and signal transducer and activator of transcription protein (STAT) pathways . By inhibiting these kinases, the compound interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . This inhibition can lead to the suppression of abnormal cell proliferation and has therapeutic potential in treating cancer and inflammatory diseases.
Cellular Effects
In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of signaling pathways that promote cell survival and growth. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit enzyme activity. The compound binds to the active site of kinases, preventing the transfer of phosphate groups to substrate proteins . This inhibition disrupts the kinase signaling pathways, leading to altered cellular responses.
Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as organ damage and adverse physiological responses may be observed . It is important to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. The compound is metabolized by enzymes in the liver, where it undergoes various chemical transformations . These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, the compound may interact with cofactors and other enzymes involved in its metabolism, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may be actively transported by specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit kinase activity. The precise localization of the compound can determine its effectiveness in modulating cellular processes and achieving therapeutic outcomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with dimethyl malonate.
Alkylation: Dimethyl malonate undergoes α-alkylation with allyl bromide.
Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to form an aldehyde intermediate.
Final Cyclization: The aldehyde intermediate undergoes a final cyclization reaction with ammonia to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic route to achieve higher yields and purity. This may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can undergo Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is predominantly utilized as an intermediate in synthesizing kinase inhibitors. Kinase inhibitors are crucial in treating various diseases, particularly cancer and inflammatory disorders. The compound serves as a scaffold that can be modified to enhance specificity and potency against specific kinases involved in disease pathways .
Anticancer Agents
Several derivatives of this compound have demonstrated promising anticancer properties. For instance, novel derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC values ranging from 29 to 59 µM. One derivative, identified as compound 5k, exhibited potent inhibition against key enzymes such as EGFR and CDK2, indicating its potential as a multi-targeted kinase inhibitor .
Antiviral Activity
Research has also highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives against flaviviruses like Zika and dengue viruses. These compounds have been identified as promising candidates due to their structural features that elicit antiviral activity . The modification of the core structure can lead to enhanced efficacy against viral pathogens.
Case Study 1: Synthesis of Tofacitinib
Tofacitinib, an oral Janus kinase inhibitor used for treating rheumatoid arthritis, is synthesized from this compound through a multi-step process involving amination and cyclization reactions. This synthesis exemplifies the compound's utility in developing clinically relevant pharmaceuticals .
Case Study 2: Development of Anticancer Agents
In recent studies, researchers synthesized several derivatives from the base compound to evaluate their anticancer properties. Compound 5k was particularly noted for its ability to induce apoptosis in HepG2 cells while downregulating anti-apoptotic proteins like Bcl-2. This demonstrates the compound's potential not only as an anticancer agent but also as a lead compound for further drug development .
Summary of Applications
Application | Description | Examples |
---|---|---|
Pharmaceutical Intermediate | Used in synthesizing kinase inhibitors for various diseases | Tofacitinib synthesis |
Anticancer Agents | Derivatives show cytotoxic effects against cancer cell lines | Compound 5k (EGFR, CDK2 inhibitors) |
Antiviral Activity | Potential activity against Zika and dengue viruses | Novel derivatives targeting flaviviruses |
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds within the pyrrolo[2,3-d]pyrimidine family:
Ruxolitinib: A Janus kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Another Janus kinase inhibitor used for rheumatoid arthritis.
Baricitinib: Used for the treatment of moderate to severe rheumatoid arthritis.
These compounds share a common pyrrolo[2,3-d]pyrimidine core but differ in their specific substitutions and therapeutic applications, highlighting the versatility and potential of this chemical scaffold.
Biologische Aktivität
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a pyrrolopyrimidine scaffold, which is known for its versatility in drug design. The presence of the chloro and phenyl groups enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C12H9ClN4 |
Molecular Weight | 244.68 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viruses, including Zika virus (ZIKV) and dengue virus (DENV). The compound has shown significant inhibitory effects with an EC50 value of approximately 1.4 μM against DENV-2, indicating its potential as a therapeutic agent for viral infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It exhibits cytotoxicity against various cancer cell lines, demonstrating a mechanism involving apoptosis induction. In vitro assays have shown that it can significantly reduce cell viability in treated cancer cells compared to control groups .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound has been reported to possess anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. It shows significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in viral replication and cancer cell proliferation.
Activity Type | Proposed Mechanism |
---|---|
Antiviral | Inhibition of viral replication |
Anticancer | Induction of apoptosis; inhibition of cell cycle |
Anti-inflammatory | Suppression of cytokine production |
Antimicrobial | Disruption of bacterial cell wall formation |
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine effectively inhibited ZIKV with an EC50 value of 2.4 μM. This positions the compound as a candidate for further development in antiviral therapies .
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, the compound exhibited notable reductions in paw edema compared to standard anti-inflammatory drugs like indomethacin, suggesting superior efficacy .
Eigenschaften
IUPAC Name |
4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-9-6-7-14-12(9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMEENSRJYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631109 | |
Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91331-36-1 | |
Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.